[3-[(E)-hydroxyiminomethyl]-2,4,6-trimethylphenyl]methyl acetate
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Overview
Description
[3-[(E)-hydroxyiminomethyl]-2,4,6-trimethylphenyl]methyl acetate is an organic compound with a complex structure that includes a hydroxyiminomethyl group, three methyl groups, and an acetate ester
Preparation Methods
The synthesis of [3-[(E)-hydroxyiminomethyl]-2,4,6-trimethylphenyl]methyl acetate typically involves multiple steps. One common method includes the reaction of 2,4,6-trimethylbenzaldehyde with hydroxylamine to form the hydroxyiminomethyl intermediate. This intermediate is then reacted with acetic anhydride to yield the final product. The reaction conditions often require a controlled temperature and the presence of a catalyst to ensure high yield and purity.
Industrial production methods may involve continuous flow reactors to optimize the reaction conditions and increase the efficiency of the synthesis process. These methods are designed to be scalable and cost-effective, making them suitable for large-scale production.
Chemical Reactions Analysis
[3-[(E)-hydroxyiminomethyl]-2,4,6-trimethylphenyl]methyl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes and nitriles.
Reduction: Reduction reactions can convert the hydroxyiminomethyl group to an amine.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
[3-[(E)-hydroxyiminomethyl]-2,4,6-trimethylphenyl]methyl acetate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [3-[(E)-hydroxyiminomethyl]-2,4,6-trimethylphenyl]methyl acetate involves its interaction with specific molecular targets. The hydroxyiminomethyl group can form hydrogen bonds with biological molecules, influencing their activity. The acetate ester can undergo hydrolysis to release acetic acid, which may further interact with cellular pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar compounds to [3-[(E)-hydroxyiminomethyl]-2,4,6-trimethylphenyl]methyl acetate include:
2,3-dimethoxybenzamide: Known for its antioxidant and antibacterial activities.
3-acetoxy-2-methylbenzamide: Used in various industrial applications.
2-(3-methyl-1H-1,2,4-triazol-1-yl) acetic acid: Noted for its efficient synthesis and applications in green chemistry.
Compared to these compounds, this compound is unique due to its specific functional groups and the resulting chemical properties. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
IUPAC Name |
[3-[(E)-hydroxyiminomethyl]-2,4,6-trimethylphenyl]methyl acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3/c1-8-5-9(2)13(7-17-11(4)15)10(3)12(8)6-14-16/h5-6,16H,7H2,1-4H3/b14-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMAWUOOBMAJCSL-MKMNVTDBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1COC(=O)C)C)C=NO)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C(=C1COC(=O)C)C)/C=N/O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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